molecular formula C₃₁H₅₂O₃Si B1141325 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester CAS No. 146177-13-1

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester

Cat. No. B1141325
CAS RN: 146177-13-1
M. Wt: 500.83
InChI Key:
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Description

(3β)-3-[(Tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester (TBDMS-Cholest-24-en-3β-ol) is a silyl ether derivative of cholest-24-en-3β-ol, a naturally occurring sterol found in plants and animals. It is a biologically active compound and has been studied for its potential applications in the fields of biochemistry, pharmacology and drug development. TBDMS-Cholest-24-en-3β-ol has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-allergic, and anti-cancer activities.

Scientific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound is used in Gas Chromatography-Mass Spectrometry (GC-MS) . The tert-Butyldimethylsilyl (tBDMS) group in the compound makes it extremely versatile for GC-MS derivatization. It can derivatize a wide variety of functional groups, including –COOH, –NH 2, –SH, –SO 2 H, –OH, –C=O, and –NH–OH groups .

Metabolomics

In the field of Metabolomics , the compound is used for the analysis of metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples using Gas Chromatography Mass Spectrometry .

Mass Spectrometry

The compound is used in Mass Spectrometry for performing Isotopic Ratio Outlier Analysis. This is particularly useful for the detection and analysis of non-annotated metabolites .

Cation-exchange Chromatography

The compound is used in Cation-exchange Chromatography . This technique is used to separate ions and polar molecules based on their charge. It can be used for both cation and anion exchange .

Cell and Tissue Culture

In Cell and Tissue Culture , the compound is used for the analysis of amino acids, polyamines, and carboxylic acids .

Gas Chromatography-tandem Mass Spectrometry

The compound is used in Gas Chromatography-tandem Mass Spectrometry . This technique is used for the analysis of grape volatiles .

properties

IUPAC Name

methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIGZTWCDLZWHA-LBUIIUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
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(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester

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